5,7-Di-O-methylquercetin vs. Quercetin and Rhamnetin: Direct-Acting Mutagenicity in *Salmonella typhimurium* TA98
In a direct, head-to-head mutagenicity study using *Salmonella typhimurium* strain TA98, 5,7-di-O-methylquercetin was one of only four compounds (alongside quercetin, myricetin, and rhamnetin) that demonstrated unequivocal mutagenic activity without the need for exogenous metabolic activation (S9 mix). This contrasts sharply with other flavonols like tamarixetin and 3'-O-methylquercetin, which required metabolic activation for significant activity [1].
| Evidence Dimension | Mutagenic activity without metabolic activation in *S. typhimurium* TA98 |
|---|---|
| Target Compound Data | Unequivocal mutagenic activity without metabolic activation |
| Comparator Or Baseline | Tamarixetin, 3'-O-methylquercetin: Required metabolic activation for significant activity. Quercetin, Myricetin, Rhamnetin: Also active without metabolic activation. |
| Quantified Difference | Qualitative distinction (active vs. inactive without S9) |
| Conditions | Ames test in *Salmonella typhimurium* strain TA98, with and without rat liver S9 metabolic activation system. |
Why This Matters
This specific, activation-independent genotoxic profile dictates unique handling requirements and differentiates the compound from analogs that are inactive in the absence of metabolic enzymes, a critical consideration for researchers studying direct DNA interactions or for safety assessments in procurement.
- [1] MacGregor, J. T., & Jurd, L. (1978). Mutagenicity of plant flavonoids: Structural requirements for mutagenic activity in Salmonella typhimurium. *Mutation Research/Environmental Mutagenesis and Related Subjects*, 54(3), 297-309. View Source
